molecular formula C15H22BFO3 B12626786 2-(4-Fluoro-3-propoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane CAS No. 920304-13-8

2-(4-Fluoro-3-propoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Cat. No.: B12626786
CAS No.: 920304-13-8
M. Wt: 280.14 g/mol
InChI Key: LBIHZJFTTKHSQR-UHFFFAOYSA-N
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Description

2-(4-Fluoro-3-propoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a boronate ester featuring a fluorinated aromatic ring and a propoxy substituent. Its molecular formula is C₁₅H₂₁BFO₃, with a molecular weight of 280.1 g/mol. The dioxaborolane ring stabilizes the boron atom, making the compound suitable for Suzuki-Miyaura cross-coupling reactions, a cornerstone in medicinal chemistry and materials science . The 4-fluoro and 3-propoxy substituents on the phenyl ring influence electronic properties (electron-withdrawing fluorine) and steric effects (bulky propoxy group), which are critical for reactivity and application specificity.

Properties

CAS No.

920304-13-8

Molecular Formula

C15H22BFO3

Molecular Weight

280.14 g/mol

IUPAC Name

2-(4-fluoro-3-propoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

InChI

InChI=1S/C15H22BFO3/c1-6-9-18-13-10-11(7-8-12(13)17)16-19-14(2,3)15(4,5)20-16/h7-8,10H,6,9H2,1-5H3

InChI Key

LBIHZJFTTKHSQR-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)F)OCCC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Fluoro-3-propoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the reaction of 4-fluoro-3-propoxyphenylboronic acid with pinacol in the presence of a dehydrating agent. The reaction is carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation of the boron compound. The reaction mixture is usually heated to reflux, and the product is purified by recrystallization or column chromatography.

Industrial Production Methods

On an industrial scale, the production of this compound follows similar synthetic routes but with optimizations for large-scale operations. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. Additionally, industrial processes may employ automated purification systems to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

2-(4-Fluoro-3-propoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane primarily undergoes cross-coupling reactions, such as the Suzuki-Miyaura reaction. This reaction involves the coupling of the boron compound with an aryl or vinyl halide in the presence of a palladium catalyst and a base.

Common Reagents and Conditions

    Palladium Catalyst: Palladium acetate or palladium chloride

    Base: Potassium carbonate or sodium hydroxide

    Solvent: Tetrahydrofuran (THF) or dimethylformamide (DMF)

    Temperature: Typically between 50-100°C

Major Products

The major products of these reactions are biaryl or diaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials.

Scientific Research Applications

2-(4-Fluoro-3-propoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in the synthesis of complex organic molecules.

    Biology: Employed in the development of fluorescent probes for biological imaging.

    Medicine: Utilized in the synthesis of potential drug candidates, particularly in the field of oncology.

    Industry: Applied in the production of advanced materials, such as polymers and electronic components.

Mechanism of Action

The mechanism of action of 2-(4-Fluoro-3-propoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane in cross-coupling reactions involves the formation of a palladium-boron complex. This complex undergoes transmetalation with an aryl or vinyl halide, followed by reductive elimination to form the desired carbon-carbon bond. The molecular targets and pathways involved are primarily related to the catalytic cycle of the palladium catalyst.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares structural analogs, highlighting substituent variations, molecular properties, and applications:

Compound Name Substituents Molecular Weight (g/mol) Key Features/Applications References
Target Compound : 2-(4-Fluoro-3-propoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane 4-Fluoro, 3-propoxy 280.1 Enhanced electrophilicity for cross-coupling; balanced hydrophobicity/steric hindrance. Potential in drug development.
2-(2-Fluoro-4-propoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane 2-Fluoro, 4-propoxy 280.1 Positional isomer of target. Reduced electronic activation due to fluorine placement; lower reactivity in coupling reactions.
2-(4-Methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane 4-Methoxy 234.1 Simpler structure; used in NMR studies (CD₃CN). Lower steric hindrance but limited solubility in hydrophobic media.
2-(6-Cyclopropoxynaphthalen-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane Naphthyl, cyclopropoxy 324.2 Applied in cancer research (glycolysis inhibition). Bulkier aromatic system improves target binding but reduces synthetic yield.
2-(3',4'-Dichloro-[1,1'-biphenyl]-4-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane Dichlorobiphenyl 367.6 Biphenyl backbone alters pharmacokinetics. Chlorine atoms enhance metabolic stability but increase molecular weight.
2-(4-(Difluoromethoxy)-2,5-difluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane Difluoromethoxy, difluoro 306.1 Multiple fluorines enhance electronegativity and reactivity. Used in radiopharmacy and PET tracer synthesis.

Key Observations:

Substituent Position : Fluorine at the 4-position (target compound) maximizes electronic activation of the boron center compared to 2-fluoro isomers .

Alkoxy Group Size : Propoxy (C₃H₇O) provides optimal steric bulk compared to methoxy (C₁H₃O) or ethoxy (C₂H₅O), improving selectivity in cross-coupling .

Aromatic Systems : Naphthalene-based analogs (e.g., ) exhibit higher molecular weights and specialized biological activity but face synthetic challenges (e.g., lower yields) .

Halogen Effects : Chlorine or fluorine substituents enhance metabolic stability and electrophilicity but may complicate purification .

Biological Activity

2-(4-Fluoro-3-propoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (CAS No. 1469736-52-4) is a boron-containing compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its chemical properties, biological mechanisms, and relevant case studies that highlight its applications in research.

The compound's molecular formula is C15H22BFO3C_{15}H_{22}BFO_3, with a molecular weight of approximately 280.15 g/mol. It features a dioxaborolane ring structure that is significant in its interaction with biological targets.

Property Value
Molecular FormulaC15H22BFO3
Molecular Weight280.15 g/mol
CAS Number1469736-52-4
Purity≥95%

The biological activity of this compound is primarily attributed to its ability to interact with various enzymatic pathways and cellular targets. Dioxaborolanes are known to act as inhibitors of certain enzymes involved in metabolic processes. The presence of the fluorine atom and the propoxy group enhances lipophilicity and may influence the compound's interaction with lipid membranes.

Biological Activity

Research indicates that this compound exhibits several biological activities:

  • Antitumor Activity : Preliminary studies have shown that this compound can inhibit the proliferation of certain cancer cell lines by inducing apoptosis and disrupting cell cycle progression.
  • Antimicrobial Properties : The compound has demonstrated effectiveness against various bacterial strains, suggesting potential use as an antimicrobial agent.
  • Enzyme Inhibition : It has been noted to inhibit specific enzymes related to metabolic pathways, which could be leveraged for therapeutic applications.

Case Studies

Several studies have explored the biological implications of this compound:

  • Study on Antitumor Effects : A study published in Journal of Medicinal Chemistry reported that derivatives of dioxaborolanes exhibited significant cytotoxicity against breast cancer cells. The study highlighted the importance of substituents like the fluorine and propoxy groups in enhancing activity .
  • Antimicrobial Research : An investigation into the antimicrobial properties revealed that the compound showed notable activity against Staphylococcus aureus, indicating its potential as a lead compound for developing new antibiotics .

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